2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene, also known by its chemical name 2-(benzyloxy)-1-bromo-3-fluoro-5-nitrobenzene, is an organic compound with significant applications in medicinal chemistry and material science. The compound features a complex aromatic structure that includes multiple functional groups, making it a versatile building block for synthesizing various pharmaceuticals and agrochemicals.
The synthesis of 2-benzyloxy-1-bromo-3-fluoro-5-nitro-benzene typically involves several key steps:
The molecular structure of 2-benzyloxy-1-bromo-3-fluoro-5-nitro-benzene consists of a benzene ring substituted with:
The structural representation can be depicted using SMILES notation: O=[N+]([O-])C1=C(OCC2=CC=CC=C2)C(Br)=CC(F)=C1
, indicating the arrangement and connectivity of atoms within the molecule .
The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions:
The mechanism by which 2-benzyloxy-1-bromo-3-fluoro-5-nitro-benzene exerts its effects in biological systems typically involves its interaction with specific enzymes or receptors.
The physical properties of 2-benzyloxy-1-bromo-3-fluoro-5-nitro-benzene include:
2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene finds applications primarily in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3